Superior Potency in TOP1 Inhibition and Cytotoxicity Against Breast Cancer Cells vs. Parent Camptothecin (CPT)
HCPT is a significantly more potent inducer of TOP1-mediated DNA damage than its parent compound CPT. In a cell-free assay measuring the formation of pBR322 plasmid DNA cleavable complexes mediated by human TOP1, HCPT demonstrated an EC50 of 0.35 μM. This is more than 50-fold more potent than CPT, which exhibited an EC50 of 18.85 μM under identical conditions . This enhanced biochemical potency translates directly to superior cytotoxicity in cellular models. In human breast cancer BT-20 and MDA-MB-231 cells, HCPT inhibited growth with IC50 values of 34.3 nM and 7.27 nM, respectively. In contrast, CPT was essentially inactive, with an IC50 > 500 nM in the same assay .
| Evidence Dimension | TOP1 Cleavable Complex Formation (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.35 μM |
| Comparator Or Baseline | Camptothecin (CPT): EC50 = 18.85 μM |
| Quantified Difference | >50-fold higher potency for HCPT |
| Conditions | Cell-free pBR322 plasmid DNA assay using human TOP1 |
Why This Matters
For research requiring potent TOP1 inhibition, HCPT offers a >50-fold increase in biochemical efficiency over the parent alkaloid, potentially enabling lower effective concentrations and reduced off-target effects.
